molecular formula C8H12O2 B2358089 3-Methyl-3,4-pentadienoic acid ethyl ester CAS No. 54542-30-2

3-Methyl-3,4-pentadienoic acid ethyl ester

Cat. No.: B2358089
CAS No.: 54542-30-2
M. Wt: 140.182
InChI Key: OUNZRXDRIHVYGJ-UHFFFAOYSA-N
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Description

3-Methyl-3,4-pentadienoic acid ethyl ester is an organic compound with the molecular formula C8H12O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes an allene moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-pentadienoic acid ethyl ester can be achieved through several methods. One common approach involves the acylation of Wittig reagents. The procedure typically includes the following steps:

  • A three-necked, round-bottomed flask is equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirring bar.
  • The flask is charged with dichloromethane and ethyl (triphenylphosphoranylidene)acetate, and the solution is stirred under nitrogen.
  • Triethylamine is added dropwise, followed by the addition of propionyl chloride.
  • The mixture is stirred, evaporated, and the product is extracted using pentane.
  • The final product is obtained through distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-pentadienoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids.

    Reduction: Reduction reactions can yield primary alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Reagents like sodium hydroxide and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

3-Methyl-3,4-pentadienoic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-pentadienoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The allene moiety can engage in unique reactions due to its electron-rich nature, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-pentadienoate: Similar in structure but differs in the position of the double bonds.

    Ethyl 3-methylpentanoate: Lacks the allene moiety, making it less reactive in certain reactions.

    Ethyl β-methylvalerate: Another ester with a different carbon chain structure.

Uniqueness

3-Methyl-3,4-pentadienoic acid ethyl ester stands out due to its allene moiety, which imparts unique reactivity and stability. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.

Properties

InChI

InChI=1S/C8H12O2/c1-4-7(3)6-8(9)10-5-2/h1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZRXDRIHVYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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